N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-furamide
Overview
Description
N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-furamide is an organic compound that features a furan ring attached to a phenyl group, which is further substituted with a methylamino and oxopropyl group
Scientific Research Applications
N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-furamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its use in organic electronics and as a building block for polymers.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-furamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromoacetophenone with methylamine to form 4-(3-methylamino-3-oxopropyl)phenyl ketone.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-furoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate signal transduction pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[3-(ethylamino)-3-oxopropyl]phenyl}-2-furamide
- N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide
- N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiopheneamide
Uniqueness
N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-furamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetics, binding affinities, and reactivity, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-[4-[3-(methylamino)-3-oxopropyl]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16-14(18)9-6-11-4-7-12(8-5-11)17-15(19)13-3-2-10-20-13/h2-5,7-8,10H,6,9H2,1H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIRAUNJIBLMTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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